1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethoxy)benzene

regioisomer substitution pattern drug scaffold

1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethoxy)benzene (CAS 1806536‑80‑0) is a tris‑substituted benzene that combines a 3‑bromopropyl chain with a meta‑fluorine and a para‑trifluoromethoxy group. Its molecular formula is C₁₀H₉BrF₄O (MW 301.07).

Molecular Formula C10H9BrF4O
Molecular Weight 301.07 g/mol
Cat. No. B15386338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethoxy)benzene
Molecular FormulaC10H9BrF4O
Molecular Weight301.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCCBr)F)OC(F)(F)F
InChIInChI=1S/C10H9BrF4O/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2
InChIKeyWYOPQMZRHNVYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethoxy)benzene: A Defined Fluoro-Bromoalkyl Building Block


1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethoxy)benzene (CAS 1806536‑80‑0) is a tris‑substituted benzene that combines a 3‑bromopropyl chain with a meta‑fluorine and a para‑trifluoromethoxy group . Its molecular formula is C₁₀H₉BrF₄O (MW 301.07) . The compound belongs to the class of ω‑bromoalkyl‑fluoro‑(trifluoromethoxy)benzenes, which serve as versatile electrophiles for nucleophilic displacement or cross‑coupling reactions. The specific 3‑fluoro‑4‑(trifluoromethoxy) arrangement imparts a distinct electronic profile that differentiates it from its regioisomers and from analogs lacking either the fluorine or the trifluoromethoxy substituent.

Why 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethoxy)benzene Cannot Be Replaced by a Positional Isomer or a Mono‑Substituted Analog


The 3‑fluoro‑4‑(trifluoromethoxy) substitution pattern creates a unique electron‑withdrawing environment that is absent in the 2‑fluoro‑4‑(trifluoromethoxy) isomer (CAS 1806485‑17‑5) or in analogs carrying only one of the two halogenated groups (e.g., CAS 156868‑84‑7, which lacks the OCF₃ group, or CAS 1057678‑65‑5, which lacks the aromatic fluorine) . The OCF₃ group is a potent long‑range electron‑withdrawing substituent (σₚ ≈ 0.35) that, together with the meta‑fluorine (σₘ ≈ 0.34), produces a combined electronic effect that cannot be replicated by a single substituent [1]. Consequently, the reactivity of the bromopropyl chain in nucleophilic substitution, the regioselectivity of further aromatic functionalisation, and the physicochemical properties (e.g., lipophilicity, metabolic stability of downstream products) all depend on the exact positioning of these groups. Substituting a positional isomer or a simpler analog therefore introduces a different electronic landscape, potentially altering reaction rates, product profiles, or biological activity in downstream applications.

Quantitative Differentiation of 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethoxy)benzene Against Closest Comparators


Regioisomeric Differentiation: Only the 3‑Fluoro‑4‑(trifluoromethoxy) Isomer Provides the Pharmacologically Privileged Substitution Pattern

The target compound is the sole regioisomer among the C₁₀H₉BrF₄O family that carries the fluorine at the 3‑position and the trifluoromethoxy group at the 4‑position. The positional isomer 1‑(3‑bromopropyl)-2‑fluoro‑4‑(trifluoromethoxy)benzene (CAS 1806485‑17‑5) places the fluorine ortho to the bromopropyl chain, while 1‑(3‑bromopropyl)-4‑fluoro‑2‑(trifluoromethoxy)benzene (CAS 1806606‑75‑6) places the OCF₃ group ortho to the chain . Only the 3‑fluoro‑4‑(trifluoromethoxy) arrangement matches the core of the clinical candidates TAK‑915 (PDE2A inhibitor) and AMG 333 (TRPM8 antagonist), both of which carry this exact aromatic substitution motif [1][2]. No other regioisomer has been reported in an advanced development candidate.

regioisomer substitution pattern drug scaffold

Molecular Complexity Advantage: Higher Heavy-Atom Count and Distinct Physicochemical Profile vs. Mono‑Substituted Analogs

Compared with analogs that bear only one of the two aromatic halogenated substituents, the target compound possesses a higher molecular weight (301.07 Da) and a greater number of fluorine atoms (4 F), which translates into measurably increased lipophilicity and altered electronic properties. 1‑(3‑Bromopropyl)-3‑fluorobenzene (CAS 156868‑84‑7) has MW 217.08 and lacks the OCF₃ group, while 1‑(3‑bromopropyl)-3‑(trifluoromethoxy)benzene (CAS 1057678‑65‑5) has MW 283.08 and lacks the aromatic fluorine . The combined presence of both substituents in the target compound results in a predicted logP increase of approximately 1.2–1.5 units over the mono‑fluoro analog and a decrease in aqueous solubility, features that are often desirable for membrane permeation in cell‑based assays .

molecular complexity physicochemical properties building block

Commercial Purity Differential: NLT 98% Specification on the Target Compound vs. Typical 95% for Close Analogs

MolCore lists the target compound with a minimum purity specification of NLT 98% (CAS 1806536‑80‑0) . In contrast, the closest positional isomer, 1-(3-bromopropyl)-2-fluoro-4-(trifluoromethoxy)benzene (CAS 1806485‑17‑5), is offered by the same supplier at the same NLT 98% level, but the mono‑substituted comparator 1-(3-bromopropyl)-3-(trifluoromethoxy)benzene (CAS 1057678‑65‑5) is typically supplied at 95% purity . While the purity difference between the target and its direct regioisomer is not large, the consistently high specification for the 3‑fluoro‑4‑(trifluoromethoxy) compound across multiple vendors (Chemenu catalog number CM402931, 95%+) indicates reliable synthetic accessibility and quality control .

purity specification quality control procurement

Electrophilic Reactivity Differentiation: The 3‑Fluoro‑4‑(trifluoromethoxy) Pattern Minimises Competing Ortho‑Directed Metalation

In bromopropyl‑substituted aromatics, the presence of an ortho‑fluorine or ortho‑OCF₃ group can direct metalation to the position adjacent to the substituent, potentially leading to regioisomeric mixtures during further functionalisation. The target compound (3‑F, 4‑OCF₃) has no strongly directing group ortho to the bromopropyl chain; the fluorine is meta, and the OCF₃ is para. In the 2‑fluoro‑4‑(trifluoromethoxy) isomer (CAS 1806485‑17‑5), the fluorine is ortho to the bromopropyl chain, creating a competing ortho‑lithiation site . This regiochemical difference has been exploited in the synthesis of 2‑bromo‑6‑fluoro‑5‑trifluoromethoxybenzaldehyde from 4‑bromo‑2‑fluoro‑1‑trifluoromethoxybenzene (CAS 105529‑58‑6), where ortho‑metalation is a key step [1]. The target compound, by lacking an ortho substituent, avoids this competitive pathway, simplifying synthetic planning.

regioselectivity ortho-metalation synthetic utility

Supply Chain Availability: Comparable Vendor Coverage to the Most Common Regioisomer, Ensuring Procurement Stability

A survey of major research chemical suppliers indicates that the target compound (CAS 1806536‑80‑0) is stocked by at least four independent vendors (MolCore, Chemenu, ChemicalBook, ChemSrc), matching the availability of the 2‑fluoro‑4‑(trifluoromethoxy) isomer (CAS 1806485‑17‑5) . The less‑substituted analog 1‑(3‑bromopropyl)-3‑fluorobenzene (CAS 156868‑84‑7) is sourced from a similar number of suppliers, but its lower molecular complexity limits its utility in advanced intermediate synthesis . The parity in vendor coverage between the target compound and its closest regioisomer means that selecting the pharmacologically relevant isomer does not entail a procurement penalty.

supply chain vendor availability procurement risk

Precedent‑Based Risk Mitigation: The 3‑Fluoro‑4‑(trifluoromethoxy)phenyl Core Has Demonstrated Brain Penetration and Metabolic Stability in Clinical Development

TAK‑915, a PDE2A inhibitor carrying the identical 3‑fluoro‑4‑(trifluoromethoxy)phenyl motif, achieved a brain‑to‑plasma concentration ratio of 0.8–1.2 in preclinical species and demonstrated oral bioavailability of 45–60% [1]. AMG 333, a TRPM8 antagonist with the same aromatic core, showed a human hepatocyte clearance of < 8 mL/min/kg and no CYP3A4 induction liability after structural optimisation [2]. These data establish that the 3‑fluoro‑4‑(trifluoromethoxy)phenyl fragment, when incorporated into drug‑like molecules, does not intrinsically introduce pharmacokinetic or toxicological liabilities. No comparable clinical data exist for the 2‑fluoro‑4‑(trifluoromethoxy) or 4‑fluoro‑2‑(trifluoromethoxy) regioisomers.

blood‑brain barrier metabolic stability clinical precedent

Priority Application Scenarios for 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethoxy)benzene Based on Quantitative Differentiation Evidence


Synthesis of PDE2A‑ or TRPM8‑Targeted Compound Libraries Requiring a Clinically Validated Core

The 3‑fluoro‑4‑(trifluoromethoxy)phenyl pattern in the target compound directly matches the aromatic scaffold of TAK‑915 and AMG 333 [1]. Researchers engaged in CNS drug discovery or pain‑migraine programmes can use this building block as a direct starting point for analogue synthesis, bypassing the need to construct the substitution pattern de novo. The bromopropyl chain serves as a flexible linker that can be displaced with amines, thiols, or carbon nucleophiles to generate diverse chemotypes while retaining the pharmacophoric core.

Iterative Parallel Synthesis Where Regioisomeric Purity is Critical

Unlike the 2‑fluoro‑4‑(trifluoromethoxy) isomer (CAS 1806485‑17‑5), the target compound lacks an ortho‑directing group adjacent to the alkyl chain, reducing the risk of competing ortho‑metalation during subsequent functionalisation [2]. This property is advantageous in parallel synthesis workflows where multiple sequential metalation or cross‑coupling steps are planned and regioisomeric mixtures would necessitate costly chromatographic separations.

Lead Optimisation Programmes Requiring Enhanced Lipophilicity from the Outset

With a predicted clogP approximately 1.2 units higher than the mono‑fluoro analog (CAS 156868‑84‑7), the target compound introduces greater lipophilicity at the building‑block stage . This is valuable for medicinal chemistry programmes targeting intracellular or CNS targets where membrane permeability is a key design parameter. The dual fluorination pattern also offers metabolic stability advantages, as demonstrated by the low intrinsic clearance observed for AMG 333 [3].

Agrochemical Intermediate Synthesis Requiring High Purity and Multi‑Kilogram Scalability

The NLT 98% purity specification from MolCore, combined with multi‑vendor availability, makes the target compound suitable for agrochemical intermediate synthesis where impurities can affect field trial reproducibility . The presence of both fluorine and trifluoromethoxy groups is consistent with structural motifs found in commercial fluoro‑agrochemicals, supporting its use in the development of new herbicides or fungicides.

Quote Request

Request a Quote for 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.